molecular formula C16H9F3O4 B2711292 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one CAS No. 951991-55-2

7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one

Cat. No.: B2711292
CAS No.: 951991-55-2
M. Wt: 322.239
InChI Key: REVYWRKLEWXJDD-UHFFFAOYSA-N
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Description

Historical Context of Trifluoromethoxy-Substituted Coumarins

Coumarins have been studied since the isolation of coumarin from tonka beans in 1820, with early research focusing on their natural occurrence and simple derivatives. The introduction of halogenated substituents, such as trifluoromethoxy (-OCF₃), emerged in the late 20th century as synthetic organic chemistry advanced toward electron-withdrawing groups to modulate electronic properties. The trifluoromethoxy group’s strong inductive effects and lipophilicity made it a strategic choice for enhancing coumarins’ photostability and bioactivity. For example, 7-hydroxy-4-(trifluoromethyl)coumarin, a structural analog, demonstrated unique phototautomerization behavior in toluene when paired with 1-methylimidazole, highlighting the role of fluorine-containing substituents in altering excited-state dynamics. This paved the way for derivatives like 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one, where the -OCF₃ group at the 4-position of the phenyl ring introduces steric and electronic effects distinct from simpler alkyl or alkoxy substitutions.

Taxonomic Classification within Coumarin Derivatives

Coumarins are classified into four subfamilies: simple coumarins, furanocoumarins, pyranocoumarins, and pyrone-substituted derivatives. The target compound belongs to the simple coumarin category, characterized by a benzopyrone core (2H-chromen-2-one) with hydroxyl and aryl substituents. Its structure features:

  • A 7-hydroxyl group, common in bioactive coumarins like umbelliferone.
  • A 3-[4-(trifluoromethoxy)phenyl] group, placing it in the 3-aryl-7-hydroxycoumarin subclass.

This substitution pattern aligns with derivatives explored for dual enzyme inhibition (e.g., acetylcholinesterase and β-secretase). Compared to furanocoumarins (linear/angular fused furans) or 4-hydroxycoumarins (anticoagulant precursors), the 3-aryl-7-hydroxy scaffold offers a balance of planarity and steric bulk, enabling interactions with hydrophobic enzyme pockets while retaining solubility.

Table 1: Taxonomic Comparison of Select Coumarin Derivatives

Subclass Core Structure Example Compound Key Functional Groups
Simple coumarins Benzopyrone 7-Hydroxycoumarin -OH at C7
3-Aryl-7-hydroxycoumarins Benzopyrone + C3 aryl group Target compound -OCF₃ at C4 of phenyl ring
Furanocoumarins Benzopyrone fused with furan Psoralen Linear furan ring at C6/C7

Evolution of Research Interest in this compound

Interest in this compound stems from structure-activity relationship (SAR) studies of trifluoromethoxy-substituted coumarins. Early work on 4-trifluoromethylcoumarins revealed large Stokes shifts (>100 nm), making them valuable fluorescent probes. Subsequent research on 7-hydroxy-4-(trifluoromethyl)coumarin demonstrated its dual role as a photoacid and photobase, undergoing proton transfer with imidazole derivatives in nonpolar solvents. These findings prompted investigations into analogs with -OCF₃, which combines similar electronegativity with improved metabolic stability. In hybrid molecules, such as coumarin-triazole conjugates, the -OCF₃ group enhanced inhibition of cholinesterases by engaging in π-π stacking and hydrophobic interactions with catalytic sites. The target compound’s 3-aryl substitution further diversifies its interaction profile compared to 4-substituted analogs, potentially enabling selective binding to enzymes like BACE-1 (β-secretase).

Theoretical Significance in Heterocyclic Chemistry

The compound’s theoretical importance lies in its electronic configuration and supramolecular interactions. Density functional theory (DFT) studies of analogous trifluoromethoxy coumarins predict:

  • A redshift in absorption maxima due to the electron-withdrawing -OCF₃ group, which stabilizes the excited state through conjugation with the chromenone core.
  • Enhanced dipole moments (∼5–6 D) compared to non-fluorinated analogs, favoring solubility in polar aprotic solvents.

The 7-hydroxyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, creating a rigid planar structure that minimizes non-radiative decay and increases fluorescence quantum yield. Additionally, the trifluoromethoxy group’s steric bulk and electron-deficient aromatic ring influence crystallization patterns, as seen in X-ray diffraction studies of related compounds. These properties make the compound a model system for studying substituent effects on photophysical behavior and enzyme binding.

Synthesis Pathways
While the exact synthesis of this compound is not detailed in the literature, analogous routes involve:

  • Pechmann Condensation : Reaction of resorcinol derivatives with β-keto esters under acidic conditions to form the coumarin core.
  • Friedel-Crafts Acylation : Introduction of the 3-aryl group via electrophilic substitution using 4-(trifluoromethoxy)benzoyl chloride.
  • Selective Hydroxylation : Directed ortho-metalation strategies to install the C7 hydroxyl group.

This modular approach allows for systematic variation of substituents to optimize electronic and steric properties.

Properties

IUPAC Name

7-hydroxy-3-[4-(trifluoromethoxy)phenyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O4/c17-16(18,19)23-12-5-2-9(3-6-12)13-7-10-1-4-11(20)8-14(10)22-15(13)21/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYWRKLEWXJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form a dihydro derivative.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 7-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C16_{16}H9_9F3_3O4_4
CAS Number: 951991-55-2
Molecular Weight: 322.24 g/mol

The compound features a chromone backbone with a hydroxyl group and a trifluoromethoxy substituent on the phenyl ring, which significantly influences its biological activity.

Inhibition of Enzymes

Recent studies have highlighted the role of 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one as an inhibitor of various enzymes:

  • Monoamine Oxidase B (MAO-B): The compound has shown selective inhibition of MAO-B, an enzyme implicated in the metabolism of neurotransmitters. Inhibitors of MAO-B are considered for treating neurodegenerative disorders like Parkinson's disease. The structure-activity relationship (SAR) indicates that the trifluoromethoxy group enhances inhibitory potency against MAO-B compared to other substitutions on the phenyl ring .
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The compound exhibits moderate inhibition of AChE and BChE, which are critical in the pathophysiology of Alzheimer's disease. In vitro studies demonstrate that it can inhibit these enzymes effectively, indicating potential use in managing cognitive decline associated with Alzheimer’s .

Antioxidant Activity

The antioxidant properties of this compound have been explored, revealing its ability to scavenge free radicals. This activity is crucial as oxidative stress is a contributing factor in various diseases, including cancer and neurodegenerative disorders. The presence of hydroxyl groups in its structure is believed to enhance its radical-scavenging capabilities .

Case Study 1: Inhibition Mechanism Analysis

A study published in the Journal of Organic Chemistry investigated the inhibitory effects of several halogenated derivatives of chromones, including this compound. The results indicated that the trifluoromethoxy substitution significantly improved MAO-B inhibition compared to other halogens, with an IC50_{50} value indicating effective concentration levels for therapeutic use .

Case Study 2: Toxicity Evaluation

In vitro toxicity studies conducted on Vero cells demonstrated that this compound exhibited low cytotoxicity at concentrations up to 100 μg/mL. This finding supports its safety profile for further development in therapeutic applications .

Summary Table of Biological Activities

Activity TypeTarget EnzymeIC50_{50} Value (μM)Notes
MAO-B InhibitionMonoamine Oxidase B3.36Selective inhibitor; potential for Parkinson's
AChE InhibitionAcetylcholinesterase>50Moderate inhibition; relevance to Alzheimer's
BChE InhibitionButyrylcholinesterase~30Moderate inhibition; relevance to Alzheimer's
Antioxidant ActivityN/AN/AEffective free radical scavenger

Mechanism of Action

The mechanism of action of 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one involves its interaction with various molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in the trifluoromethoxyphenyl substituent at position 3. Below is a comparative analysis with structurally related coumarins:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one 3-[4-(OCF₃)phenyl], 7-OH 338.27 Enhanced lipophilicity (logP ~3.5*), potential enzyme inhibition (inferred from analogs) -
7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 3-(4-OCH₃phenyl), 7-OH 296.29 Moderate cytotoxicity (IC₅₀ ~20 μM in cancer cell lines)
7-Methoxy-2-[3-(trifluoromethyl)phenyl]-4H-chromen-4-one 2-[3-(CF₃)phenyl], 7-OCH₃ 320.27 Improved solubility due to methoxy group; unconfirmed bioactivity
7-Hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one 3-(2-isopropylphenoxy), 2-CF₃, 7-OH 378.34 High steric hindrance; potential kinase inhibition
7-Fluoro-4-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one 7-F, 4-OH, 3-(4-OCH₃phenyl) 314.28 Fluorine enhances metabolic stability; antibacterial activity (MIC ~10 μg/mL)

*Estimated using ChemDraw software.

Key Observations:

Substituent Position and Electronic Effects: The trifluoromethoxy group (-OCF₃) at position 3 provides stronger electron-withdrawing effects than methoxy (-OCH₃) or hydroxyl (-OH) groups, reducing electron density on the coumarin ring. This may alter binding affinity to biological targets like kinases or DNA . Fluorinated substituents (e.g., -CF₃ in , -F in ) improve metabolic stability and membrane permeability compared to non-fluorinated analogs.

Biological Activity Trends :

  • Compounds with 3-aryl substituents (e.g., 3-phenyl in ) exhibit cytotoxicity, likely due to intercalation or topoisomerase inhibition. The trifluoromethoxy group may enhance selectivity for cancer cell lines.
  • Hydroxyl groups at position 7 (as in the target compound and ) are critical for hydrogen bonding with enzymes like ribonucleotide reductase (RNR), a target in anticancer drug design .

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis , similar to , involving:

Formation of the coumarin core via Pechmann condensation.

Introduction of the trifluoromethoxy group via nucleophilic substitution or cross-coupling reactions.

  • In contrast, one-pot FeCl₃-catalyzed reactions (as in ) are efficient for simpler coumarins but may struggle with sterically hindered substituents like -OCF₃.

Physicochemical Properties and Drug-Likeness

  • Hydrogen Bonding: The 7-hydroxyl group acts as a hydrogen bond donor, enhancing interactions with polar enzyme active sites .

Biological Activity

7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of compounds known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethoxy group enhances the biological activity of the coumarin scaffold, making it a subject of interest for further research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C16H13F3O3
  • SMILES: O=C1OC2=CC(O)=CC=C2C(C3=CC(C(F)(F)F)=CC=C3)=C1

Anticancer Activity

Research has indicated that derivatives of 7-hydroxycoumarins exhibit significant anticancer properties. A study evaluated various derivatives against several human cancer cell lines, revealing that some analogues showed superior cytotoxic activity compared to standard drugs like 5-fluorouracil. For instance, one derivative demonstrated an IC50 value of 2.63 µM against AGS cells, indicating potent antiproliferative effects .

Table 1: Cytotoxicity of 7-Hydroxycoumarin Derivatives

CompoundAGS (IC50 µM)MGC-803 (IC50 µM)HCT-116 (IC50 µM)A-549 (IC50 µM)HepG2 (IC50 µM)HeLa (IC50 µM)
This compound>100>100>100>100>100>100
5-Fluorouracil29.61 ± 0.2130.52 ± 0.3623.65 ± 0.1923.45 ± 0.3724.80 ± 0.2934.61 ± 0.42

Note: Values represent mean values from three independent determinations; ND indicates not determined.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported that certain derivatives display significant activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The presence of the trifluoromethoxy group may enhance the interaction with microbial targets.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Coumarins are known to inhibit pro-inflammatory cytokines and possess antioxidant properties that can mitigate oxidative stress in cells . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of coumarin derivatives. The incorporation of different substituents on the phenyl ring significantly influences the potency and selectivity of these compounds against various biological targets .

Table 2: Summary of SAR Findings

Substituent PositionEffect on Activity
TrifluoromethoxyEnhances anticancer activity
Hydroxyl GroupIncreases solubility and bioavailability
Alkyl GroupsModulate lipophilicity and membrane permeability

Case Studies

Several case studies have highlighted the effectiveness of coumarin derivatives in preclinical settings:

  • Cytotoxicity Screening : A series of synthesized coumarin derivatives were screened against multiple cancer cell lines, demonstrating that modifications at specific positions can lead to enhanced cytotoxicity compared to parent compounds.
  • Antimicrobial Testing : Derivatives were tested against common pathogens, showing significant inhibition rates compared to standard antibiotics.
  • In Vivo Studies : Animal models have been used to assess the therapeutic efficacy and safety profile of these compounds, indicating promising results in reducing tumor growth and inflammation without significant toxicity.

Q & A

Q. What are the optimized synthetic routes for 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one?

A one-pot synthesis method using substituted phenols and ethyl phenylpropiolate in the presence of FeCl₃ (10 mol%) in THF at 80°C for 24 hours is commonly employed. This method yields ~60–70% of the target compound but requires further optimization for higher efficiency. Key factors include catalyst loading, solvent choice, and reaction time. Alternative routes involve condensation reactions using sodium hydroxide and hydrogen peroxide in ethanol, which may improve regioselectivity .

Q. How is the structural confirmation of this coumarin derivative performed?

Structural characterization typically combines spectroscopic techniques:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and trifluoromethoxy groups (δ ~4.3 ppm for adjacent protons).
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.
  • UV-Vis : Monitor π→π* transitions in the coumarin core (λmax ~300–350 nm).
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELXL refinement (e.g., CCDC 2356385 for related structures) .

Q. What safety precautions are critical when handling this compound?

  • Avoid inhalation or skin contact due to potential toxicity.
  • Use fume hoods and PPE (gloves, lab coats).
  • Store in a cool, dry environment away from oxidizers and ignition sources.
  • Dispose of waste via halogenated organic protocols .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward target proteins (e.g., kinases or enzymes). Parameterize the trifluoromethoxy group’s electronegativity and steric effects.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution using Gaussian09 at the B3LYP/6-311G(d,p) level .

Q. What strategies improve the yield of derivative synthesis for biological screening?

  • Propargylation : React with propargyl bromide in DMF using K₂CO₃ as a base (70–80°C, 6 hours) to introduce alkyne handles for click chemistry.
  • Thiadiazole coupling : Modify the hydroxyl group with 1,3,4-thiadiazole derivatives via nucleophilic substitution (e.g., using 5-amino-1,3,4-thiadiazole-2-thiol). Monitor progress via TLC (ethyl acetate/hexane, 3:7) .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

  • Refine X-ray diffraction data (Mo-Kα radiation, θmax = 25°) using SHELXL-97. Key parameters:
  • R-factor : Aim for <0.05 for high-resolution datasets.
  • Displacement ellipsoids : Validate thermal motion of the trifluoromethoxy group.
  • Hydrogen bonding : Map O–H···O interactions to confirm stabilization of the coumarin scaffold .

Q. What in vitro assays are suitable for evaluating its antimicrobial or anticancer activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli), with positive controls (e.g., ciprofloxacin).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to doxorubicin.
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .

Q. How does the trifluoromethoxy substituent influence photophysical properties?

  • Fluorescence quenching : Compare quantum yields with/without the substituent in MeCN/H₂O (9:1).
  • Solvatochromism : Assess emission shifts in solvents of varying polarity (λem ~400–450 nm).
  • Metal ion sensing : Test fluorescence enhancement with Pr³⁺ or other lanthanides (detection limit ~10⁻⁶ M) .

Data Contradictions and Validation

  • Synthetic yields : reports ~60–70% yields, while alternative methods () achieve higher yields (~85%) via optimized propargylation. Validate via reproducibility studies.
  • Biological activity : Some derivatives show potent activity in antimicrobial assays (), while others exhibit limited efficacy (). Cross-validate using standardized protocols (CLSI guidelines) .

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